BAY 73-6691 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A) [, ]. PDE9A is an enzyme responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes [, ]. By inhibiting PDE9A, BAY 73-6691 leads to increased intracellular cGMP levels, thereby affecting downstream signaling pathways [, ]. This mechanism makes BAY 73-6691 a valuable tool in scientific research, particularly in studying the role of cGMP signaling in various physiological and pathological conditions.
Mechanism of Action
BAY 73-6691 acts by selectively inhibiting the phosphodiesterase 9A (PDE9A) enzyme [, ]. PDE9A specifically hydrolyzes cGMP, thereby regulating its intracellular levels. By inhibiting PDE9A, BAY 73-6691 prevents cGMP degradation, leading to an increase in intracellular cGMP concentrations [, ]. This increase in cGMP activates downstream signaling pathways, ultimately influencing various cellular processes such as smooth muscle relaxation, neurotransmission, and gene expression [, , ]. The selectivity of BAY 73-6691 for PDE9A makes it a valuable tool for dissecting the specific roles of cGMP signaling in various physiological and pathological contexts.
Neuroscience Research:
Alzheimer's Disease: BAY 73-6691 has shown promise in preclinical models of Alzheimer's disease. It has demonstrated improvements in learning and memory in rodents []. Additionally, it has been shown to protect against amyloid-beta peptide-induced oxidative stress [], a key factor contributing to neuronal damage in Alzheimer's disease. Furthermore, BAY 73-6691 rescued long-term potentiation (LTP) in synaptosomes from Alzheimer's disease patients []. This finding suggests that it might have the potential to improve synaptic plasticity and cognitive function in Alzheimer's disease.
Cognitive Enhancement: By enhancing cGMP signaling, BAY 73-6691 has shown potential for improving cognitive function. Studies have demonstrated its ability to enhance learning and memory in rodents [], making it a potential target for developing cognitive enhancers.
Extinction of Cocaine-Induced Conditioned Place Preference: BAY 73-6691 facilitated the extinction of cocaine-induced conditioned place preference in mice []. This finding suggests a potential role for PDE9 inhibition in treating drug addiction.
Respiratory System Research:
Airway Smooth Muscle Relaxation: BAY 73-6691 relaxed bovine tracheal smooth muscle [], suggesting potential applications for treating airway hyperresponsiveness in conditions such as asthma.
Hematology Research:
Sickle Cell Disease: BAY 73-6691 reduced cytokine-stimulated adhesion of neutrophils from sickle cell disease patients [, ]. This finding suggests a potential role for PDE9A inhibition in reducing vaso-occlusive crises, a hallmark of sickle cell disease. Furthermore, BAY 73-6691 induced erythroid γ-globin expression in K562 cells [], indicating its potential for promoting fetal hemoglobin production, a therapeutic strategy for sickle cell disease.
Urology Research:
Erectile Dysfunction: BAY 73-6691 increased corpus cavernosum relaxations mediated by the nitric oxide-cGMP pathway in mice [], suggesting potential applications for treating erectile dysfunction. Additionally, it improved the effect of chronic treatment with tadalafil, a PDE5 inhibitor, in a heart failure model [], highlighting its potential as a combination therapy for erectile dysfunction.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Balaglitazone is a partial agonist of peroxisome proliferator-activated receptor γ (PPARγ; EC50 = 1.351 μM in a transactivation assay). It decreases non-fasting plasma glucose levels in diabetic db/db mice (ED90 = 3 mg/kg per day). Balaglitazone (5 and 10 mg/kg per day) decreases plasma levels of insulin and glucose in an oral glucose tolerance test in diet-induced obese rats. In doxorubicin-resistant K562 human myelogenous leukemia cells, balaglitazone (25 μM) decreases P-glycoprotein (P-gp) levels, increases intracellular accumulation of the P-gp substrate rhodamine 123, and sensitizes cells to doxorubicin. Balaglitazone is a thiazolidinedione derivative with antihyperglycemic activity. Balaglitazone exerts partial peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity and appears to be associated with fewer side effects as compared to full PPAR gamma agonists. Balaglitazone has been used in trials studying the treatment of Diabetes Mellitus, Type 2.
Balamapimod, also known as MKI-822, is a Ras/Raf/MEK inhibitor. Balamapimod, may be potentially useful for the treatment or inhibition of certain diseases that are the result of deregulation of Ras/Raf/MEK protein kinases. In addition, Balamapimod may be also useful for the treatment and inhibition of stroke, osteoporosis, rheumatoid arthritis and other inflammatory disorders, as well as polycystic kidney disease and colonic polyps.
Balapiravir is an orally administered prodrug with activity against the hepatitis C virus (HCV). Balapiravir is a tri-isobutyrate ester prodrug of R1479, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase. Balapiravir has been used in trials studying the treatment of Dengue and Hepatitis C, Chronic.
Balapiravir Hydrochloride is a hydrochloride salt form of balapiravir, an orally administered prodrug with activity against the hepatitis C virus (HCV). Balapiravir is a tri-isobutyrate ester prodrug of R1479, a nucleoside analogue inhibitor of HCV RNA-dependent RNA polymerase.
Brain-specific angiogenesis inhibitor 2 is a protein that in humans is encoded by the BAI2 gene. It is a member of the adhesion-GPCR family of receptors. BAI2 and BAI3 are similar to BAI1 in structure, have similar tissue specificities and may also play a role in angiogenesis.
Balovaptan, also known as RG7314, is a vasopressin receptor antagonist. Balovaptan has shown potential as a treatment for people with autism spectrum disorder (ASD). Balovaptan has shown the potential to improve social interaction and communication in people with ASD. Balovaptan is an investigational small molecule currently in clinical development by Roche for the treatment of ASD. It acts as a vasopressin (V1a) receptor antagonist.